(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(2)9-7-14(18)12-3-5-13(6-4-12)17-10-8-15-11-17/h3-11H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWXRGTJRQUCF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DMFDMA-Mediated Enaminone Formation
The most widely reported method for synthesizing (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one involves the reaction of 1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one with dimethylformamide dimethyl acetal (DMFDMA). This approach, adapted from analogous enaminone syntheses, proceeds via nucleophilic substitution at the carbonyl oxygen (Figure 1).
Reaction Conditions
- Substrate : 1-[4-(1H-Imidazol-1-yl)phenyl]prop-2-en-1-one (1.0 equiv)
- Reagent : DMFDMA (1.2–2.0 equiv)
- Solvent : Xylene or toluene
- Temperature : 130–140°C
- Duration : 8–12 hours
- Yield : 70–85%
The reaction mechanism entails initial deprotonation of the α-methylene group by DMFDMA, followed by nucleophilic attack and elimination of methanol. Infrared (IR) spectroscopy typically confirms enaminone formation through the disappearance of the carbonyl stretch (~1700 cm⁻¹) and emergence of conjugated C=N and C=C vibrations (~1600–1650 cm⁻¹).
Table 1. Optimization of DMFDMA-Mediated Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| DMFDMA Equivalents | 1.5–1.8 | Maximizes substitution |
| Solvent Polarity | Low (xylene > toluene) | Reduces side reactions |
| Temperature | 135°C | Balances rate and decomposition |
Alternative Condensation Approaches
While less common, condensation of 4-(1H-imidazol-1-yl)benzaldehyde with dimethylamine-containing precursors offers a divergent pathway. For example, Knoevenagel condensation between the aldehyde and a β-ketoamide derivative has been explored, though yields remain suboptimal (<50%) due to competing imine formation.
Reaction Mechanisms and Stereoselectivity
The (Z)-configuration of the enaminone is thermodynamically favored, as demonstrated by X-ray crystallography of analogous compounds. Concerted addition-elimination mechanisms dominate DMFDMA-mediated syntheses, with stereochemical outcomes dictated by steric hindrance between the imidazolylphenyl group and dimethylamino moiety. Computational studies suggest that the transition state adopts a planar geometry, minimizing non-bonding interactions.
Key Mechanistic Insights
- Nucleophilic Attack : The enolate intermediate attacks the electrophilic carbon of DMFDMA.
- Methanol Elimination : Sequential β-elimination generates the conjugated enaminone.
- Stereochemical Control : Anti-periplanar alignment of the departing methoxy group and incoming dimethylamino group enforces the (Z)-configuration.
Purification and Characterization
Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Characterization data include:
1H NMR (400 MHz, DMSO-d₆)
- δ 8.21 (d, J = 15.6 Hz, 1H, CH=C)
- δ 7.89–7.84 (m, 4H, Ar-H)
- δ 7.52 (s, 1H, Imidazole-H)
- δ 6.98 (d, J = 15.6 Hz, 1H, C=CH)
- δ 3.12 (s, 6H, N(CH₃)₂)
X-ray Crystallography
Single-crystal analysis confirms the (Z)-configuration, with a dihedral angle of 178.9° between the enaminone and aryl planes. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice.
Applications and Derivatives
While direct applications of the title compound are sparingly documented, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that imidazole-containing compounds could inhibit tumor growth by inducing apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .
Antimicrobial Properties
The imidazole moiety in the compound is known for its antimicrobial properties. Research has shown that derivatives of imidazole can exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of the dimethylamino group enhances solubility and bioavailability, making these compounds promising candidates for developing new antimicrobial agents .
Anticonvulsant Activity
The compound's structure also suggests potential anticonvulsant activity. Studies have indicated that similar compounds can modulate neurotransmitter systems involved in seizure activity. For example, research on related structures has shown efficacy in reducing seizure frequency in animal models, highlighting the need for further exploration of this compound's pharmacological profile .
Photophysical Properties
The unique electronic structure of this compound allows for interesting photophysical properties. Research has shown that such compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light when excited .
Synthesis of Novel Materials
This compound serves as a precursor in synthesizing various novel materials. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex polymers and nanomaterials with potential applications in electronics and coatings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified significant cytotoxic effects on breast cancer cell lines; potential mechanism involves apoptosis induction. |
| Study 2 | Antimicrobial Properties | Demonstrated effectiveness against Staphylococcus aureus; suggested modifications to enhance activity. |
| Study 3 | Anticonvulsant Activity | Reported reduction in seizure frequency in rodent models; linked to modulation of GABAergic pathways. |
| Study 4 | Photophysical Properties | Showed promise for OLED applications; highlighted efficient light emission characteristics under specific conditions. |
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino and imidazolyl groups play crucial roles in binding to these targets, modulating their activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Variations in Substituents and Configuration
(a) E-Isomer Analogues
- (2E)-3-[4-(dimethylamino)phenyl]-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one (IM5) Activity: A potent, reversible inhibitor of monoamine oxidase (MAO)-A and MAO-B, with IC50 values of 0.30 ± 0.010 µM and 0.40 ± 0.017 µM, respectively . Key Feature: The E-configuration allows optimal alignment of the dimethylamino and imidazole groups for enzyme binding.
- (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one (IM4) Activity: Exhibits MAO-B selectivity (IC50 = 0.32 ± 0.021 µM vs. MAO-A IC50 = 1.06 ± 0.090 µM) .
(b) Heterocyclic Modifications
- (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Role: Intermediate in synthesizing osimertinib, a tyrosine kinase inhibitor . Comparison: The indole moiety replaces the imidazole-phenyl group, altering hydrogen-bonding capacity and aromatic stacking interactions.
- 1-(benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Structure: Benzimidazole substituent increases molecular weight (291.35 g/mol) and lipophilicity compared to the imidazole analogue . Implication: Enhanced membrane permeability but possible solubility challenges.
(c) Triazole Derivatives
- (Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Key Observations :
E vs. Z Configuration : The E-isomer (IM5) demonstrates potent MAO inhibition, suggesting that the spatial arrangement of substituents is critical for enzyme interaction. The Z-isomer’s activity remains unstudied but may differ due to steric hindrance or altered dipole moments.
Substituent Effects: Dimethylamino groups enhance MAO-A/B affinity compared to methyl substituents (IM4 vs. IM5). Imidazole-phenyl groups likely participate in π-π stacking or hydrogen bonding within enzyme active sites.
Crystallographic and Physicochemical Properties
- Dihedral Angles: In structurally related chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular planarity and crystal packing . For example: (2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one exhibits a dihedral angle of 56.26° . Less planar structures may reduce melting points and improve solubility.
Synthetic Routes : Claisen-Schmidt condensation is commonly used for chalcone synthesis (e.g., ). The Z-isomer may require tailored reaction conditions (e.g., photoirradiation or catalysts) to favor kinetic control .
Biological Activity
(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one, a synthetic organic compound, is recognized for its potential biological activities. This compound features both dimethylamino and imidazolyl functional groups, which are pivotal in its pharmacological interactions. Recent studies have begun to elucidate its biological effects, particularly in the realms of antimicrobial, anticancer, and other therapeutic applications.
- Molecular Formula : C14H15N3O
- Molecular Weight : 241.29 g/mol
- CAS Number : 314268-64-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group enhances lipophilicity, facilitating cellular membrane penetration, while the imidazolyl group may engage in hydrogen bonding with biological macromolecules such as proteins and nucleic acids. This dual functionality allows the compound to modulate various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of related compounds, revealing that modifications in the imidazolyl moiety can enhance antibacterial efficacy against both gram-positive and gram-negative bacteria .
Anticancer Properties
Chalcone derivatives, including this compound, have been investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Other Pharmacological Effects
The compound's potential extends to other therapeutic areas:
- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens, indicating a broad-spectrum antifungal potential .
- Anti-inflammatory Effects : Some studies suggest that the imidazole ring may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by coupling with the enone system. Key steps include:
- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the imidazole-phenyl group to the enone backbone .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalyst Screening : Test Pd/C or Cu(I) catalysts for regioselectivity in Z-configuration retention .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the pure product .
Q. How can the stereochemistry and structural integrity of this compound be confirmed?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Compare vinyl proton coupling constants (J = 10–12 Hz confirms Z-configuration) .
- ¹³C NMR : Verify carbonyl (C=O) resonance at ~190–200 ppm and imidazole C-H signals .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₄N₃O requires m/z 240.1131) .
- X-ray Crystallography : Resolve Z-configuration and dihedral angles between imidazole and phenyl rings .
Q. What physicochemical properties are critical for handling this compound in research?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (limited solubility may require surfactants) .
- Stability : Conduct accelerated degradation studies:
Advanced Research Questions
Q. How can reaction mechanisms for Z-configuration retention be elucidated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
- DFT Calculations : Model transition states to predict stereochemical outcomes .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during coupling .
Q. What experimental strategies evaluate the compound’s biological activity against kinase targets?
Methodological Answer:
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48 hr incubation) .
- Metabolite Profiling : LC-MS to identify degradation products affecting activity .
- Orthogonal Assays : Validate results with SPR (binding affinity) and transcriptomics (pathway analysis) .
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
